molecular formula C15H18N2O3S B5488000 2,4-diethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

2,4-diethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5488000
M. Wt: 306.4 g/mol
InChI Key: ISGFRZMYEGAQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-diethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H18N2O3S . It belongs to the class of compounds known as benzamides, which are characterized by a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzamide core, with two ethoxy groups attached at the 2 and 4 positions of the benzene ring. The amide group is further substituted with a 4-methyl-1,3-thiazol-2-yl group .

Future Directions

Given the wide range of biological activities exhibited by thiazoles, future research could focus on exploring the potential biological activities of “2,4-diethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide”. This could involve in vitro and in vivo studies to determine its potential therapeutic applications .

Properties

IUPAC Name

2,4-diethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-19-11-6-7-12(13(8-11)20-5-2)14(18)17-15-16-10(3)9-21-15/h6-9H,4-5H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGFRZMYEGAQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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